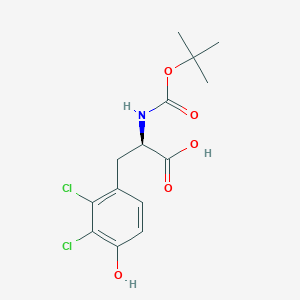
N-Boc-2,3-dichloro-D-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-2,3-dichloro-D-tyrosine is a chemical compound with the molecular formula C14H17Cl2NO5 and a molecular weight of 350.2 g/mol . It is a derivative of D-tyrosine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the aromatic ring is substituted with two chlorine atoms at the 2 and 3 positions . This compound is primarily used in research and development, particularly in the field of peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2,3-dichloro-D-tyrosine typically involves the protection of the amino group of D-tyrosine with a Boc group, followed by chlorination of the aromatic ring. The Boc protection is achieved by reacting D-tyrosine with di-tert-butyl dicarbonate under basic conditions . The chlorination can be performed using reagents such as thionyl chloride or oxalyl chloride in the presence of a suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Boc-2,3-dichloro-D-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in the presence of a scavenger like water or anisole to capture the released tert-butyl cation.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound, where the chlorine atoms are replaced by the nucleophiles.
Deprotection Reactions: The major product is 2,3-dichloro-D-tyrosine, with the Boc group removed.
Scientific Research Applications
N-Boc-2,3-dichloro-D-tyrosine is used in various scientific research applications, including:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Medicinal Chemistry: It is used in the development of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the role of tyrosine derivatives in biological systems.
Mechanism of Action
The mechanism of action of N-Boc-2,3-dichloro-D-tyrosine is primarily related to its role as a protected amino acid derivative. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions . Upon deprotection, the free amino group can participate in peptide bond formation or other biochemical interactions .
Comparison with Similar Compounds
Similar Compounds
N-Boc-3-chloro-D-tyrosine: Similar to N-Boc-2,3-dichloro-D-tyrosine but with only one chlorine atom at the 3 position.
N-Boc-D-tyrosine: Lacks the chlorine substitutions on the aromatic ring.
Uniqueness
This compound is unique due to the presence of two chlorine atoms on the aromatic ring, which can influence its reactivity and interactions in chemical and biological systems . This makes it a valuable tool in the synthesis of complex peptides and in the study of tyrosine derivatives .
Properties
Molecular Formula |
C14H17Cl2NO5 |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
(2R)-3-(2,3-dichloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17Cl2NO5/c1-14(2,3)22-13(21)17-8(12(19)20)6-7-4-5-9(18)11(16)10(7)15/h4-5,8,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t8-/m1/s1 |
InChI Key |
KUHUPAKWFHDZJE-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C(=C(C=C1)O)Cl)Cl)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=C(C=C1)O)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


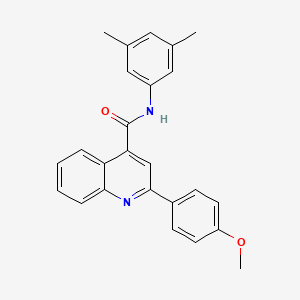
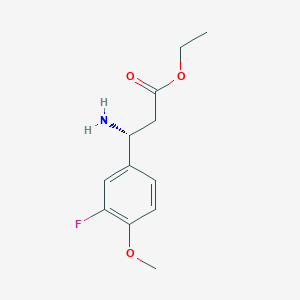
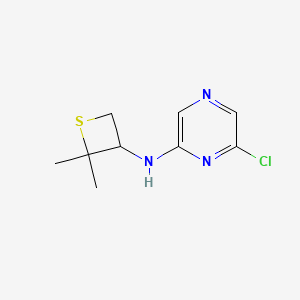
![1-Oxo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid](/img/structure/B12991274.png)
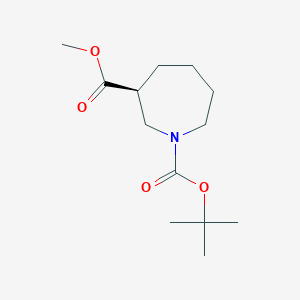
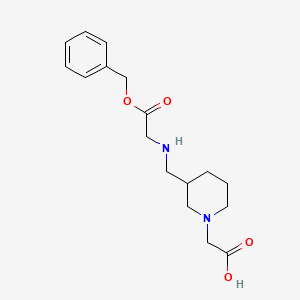
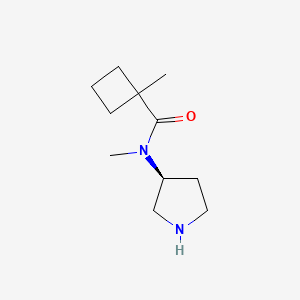
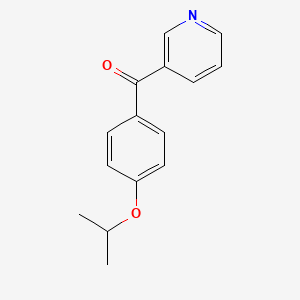
![Rel-benzyl (1R,4R,5R)-5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12991296.png)
![tert-Butyl (R)-1-amino-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12991301.png)

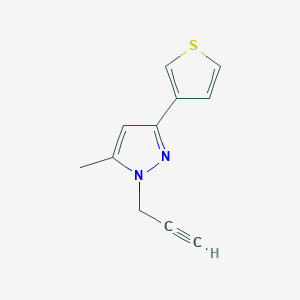
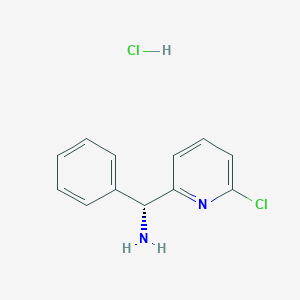
![(4As,7ar)-tert-butyl octahydro-1h-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12991317.png)
